1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride
Description
1-(2,2-Difluoroethyl)-N-pentylpyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by a pentyl chain at the N-position of the pyrazole ring and a 2,2-difluoroethyl substituent. Its molecular formula is C₆H₁₀ClF₂N₃, with a molecular weight of 197.62 g/mol (CAS: 1197235-74-7) .
Properties
Molecular Formula |
C10H18ClF2N3 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-2-3-4-5-13-9-6-14-15(7-9)8-10(11)12;/h6-7,10,13H,2-5,8H2,1H3;1H |
InChI Key |
NJXBTASNAXSZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1)CC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process might include the preparation of intermediate compounds, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It serves as a probe for studying biological processes involving fluorinated compounds, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Fluorinated pyrazole amines exhibit diverse properties depending on substituent positions, halogenation patterns, and salt forms. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Difluoroethyl vs. Difluoromethyl: The 2,2-difluoroethyl group in the target compound provides stronger electron-withdrawing effects than a 5-difluoromethyl substituent (as in ), which may further reduce amine basicity and improve absorption .
Salt Forms: The dihydrochloride salt in the dimethoxyphenyl analog likely offers higher aqueous solubility than the target compound’s single hydrochloride, critical for intravenous formulations.
Aromatic vs.
Fluorine-Induced Electronic and Bioavailability Effects
Fluorine’s electronegativity significantly impacts molecular properties:
- Reduced Basicity : The difluoroethyl group in the target compound lowers the pKa of the adjacent amine, decreasing ionization at physiological pH and enhancing gastrointestinal absorption .
- Metabolic Stability : Fluorine substitution can protect against oxidative metabolism, as seen in analogs like , which are explored for agrochemical durability .
Biological Activity
1-(2,2-Difluoroethyl)-N-pentylpyrazol-4-amine; hydrochloride is a synthetic compound characterized by a pyrazole ring and a difluoroethyl substituent. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H18ClF2N
- Molecular Weight : 253.72 g/mol
- CAS Number : 1856023-54-5
The presence of the difluoroethyl group may enhance the compound's lipophilicity and influence its interaction with biological targets, potentially affecting its pharmacokinetic properties.
The biological activity of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine; hydrochloride is likely mediated through its interaction with specific enzymes and receptors. The difluoroethyl group may increase binding affinity due to its electron-withdrawing nature, facilitating interactions with nucleophilic sites on target biomolecules.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 1-(3-Fluoropropyl)-N-pentylpyrazol-4-amine | Propyl group instead of difluoroethyl | Different halogen substitution |
| N-pentylpyrazol-4-amine | Lacks difluoroethyl substitution | Simpler structure; potential for different activity |
| 1-(2-Chloroethyl)-N-pentylpyrazol-4-amine | Chlorine instead of fluorine | May exhibit different reactivity and selectivity |
Case Studies and Research Findings
Research on similar compounds provides insight into the potential biological activity of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine; hydrochloride:
- Anti-inflammatory Activity : A study on related pyrazole derivatives demonstrated significant inhibition of COX enzymes, suggesting a mechanism for reducing inflammation.
- Anticancer Potential : In vitro studies on pyrazole compounds have shown induction of apoptosis in various cancer cell lines, indicating that structural variations can influence efficacy.
- Analgesic Effects : Research indicates that certain pyrazole derivatives modulate pain pathways in animal models, providing evidence for potential analgesic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
